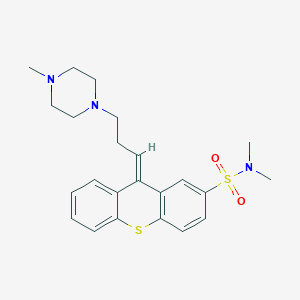![molecular formula C11H19ClN2O B151784 [1,4'-Bipiperidine]-1'-carbonyl chloride CAS No. 103816-19-9](/img/structure/B151784.png)
[1,4'-Bipiperidine]-1'-carbonyl chloride
Overview
Description
1,4'-Bipiperidine]-1'-carbonyl chloride (1,4'-BPC) is a versatile organochlorine compound that has a wide range of applications in organic synthesis and scientific research. It is a colorless, volatile liquid with a boiling point of about 72°C and a molecular weight of 200.8 g/mol. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and agrochemicals. In addition, 1,4'-BPC has been used in the synthesis of heterocyclic compounds, and has been studied for its potential applications in medicinal chemistry and drug development.
Scientific Research Applications
Tyrosinase Inhibition and Drug Design :
- Khan et al. (2005) synthesized a series of N-substituted biperidines, including derivatives of [1,4'-Bipiperidine]-1'-carbonyl chloride, and tested them as tyrosinase inhibitors. They found potent inhibition with certain substitutions, providing a basis for future drug design (Khan et al., 2005).
Magnetic Properties in Coordination Chemistry :
- Wikaira et al. (2016) studied the magnetic properties of compounds formed from the reaction of 4,4′-bipiperidine with copper bromide. This research contributes to understanding the magnetic interactions in coordination compounds (Wikaira et al., 2016).
CCR3 Antagonism for Therapeutic Applications :
- Ting et al. (2005) identified bipiperidine amide as a CC chemokine receptor 3 (CCR3) antagonist. Optimization of its structure-activity relationship led to the development of potent receptor affinity inhibitors, significant for therapeutic interventions (Ting et al., 2005).
NMR Studies in Structural Chemistry :
- Dega-Szafran et al. (2006) conducted NMR studies on derivatives of 4-hydroxy-1-methylpiperidine, closely related to bipiperidine, revealing insights into molecular conformations and chemical shifts (Dega-Szafran et al., 2006).
Catalysis and Carbon Dioxide Reduction :
- Smieja and Kubiak (2010) explored the catalytic activity of Re(bipy-tBu)(CO)3Cl complexes, including the reduction of carbon dioxide to carbon monoxide. Their findings contribute to the development of efficient catalysts for environmental applications (Smieja & Kubiak, 2010).
Coordination Polymers and Photophysical Properties :
- Zheng et al. (2005) synthesized coordination polymers using 4,4′-bipyridine and lanthanide(III) chloride, exploring their photophysical properties. This research aids in understanding the structure-property relationships in coordination polymers (Zheng et al., 2005).
Future Directions
properties
IUPAC Name |
4-piperidin-1-ylpiperidine-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O/c12-11(15)14-8-4-10(5-9-14)13-6-2-1-3-7-13/h10H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNSNQRKIINKPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431070 | |
| Record name | [1,4'-Bipiperidine]-1'-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103816-19-9 | |
| Record name | [1,4′-Bipiperidine]-1′-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103816-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,4'-Bipiperidine]-1'-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Piperidinopiperidine-1-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 1-Chlorocarbonyl-4-piperidinopiperidine in pharmaceutical chemistry?
A1: 1-Chlorocarbonyl-4-piperidinopiperidine serves as a crucial building block in the synthesis of Irinotecan hydrochloride trihydrate [, ]. This compound acts as an alkylating agent, reacting with 7-Ethyl-10-hydroxycamptothecin (IRT-3) to form the final drug molecule.
Q2: Are there any improved processes for synthesizing Irinotecan hydrochloride trihydrate using 1-Chlorocarbonyl-4-piperidinopiperidine?
A2: Yes, recent research highlights an improved method for Irinotecan hydrochloride trihydrate synthesis []. This method involves reacting 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride with IRT-3 in a controlled environment. The resulting crude Irinotecan undergoes purification via solvent treatment, leading to a final product with high yield and purity.
Q3: How is the quality of 1-Chlorocarbonyl-4-piperidinopiperidine assessed during its production?
A3: Analytical methods play a crucial role in monitoring the quality and purity of 1-Chlorocarbonyl-4-piperidinopiperidine during its synthesis []. Researchers have developed and validated a specific chromatographic separation method to quantify the compound and detect any impurities. This ensures the production of a high-quality intermediate for subsequent use in Irinotecan synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

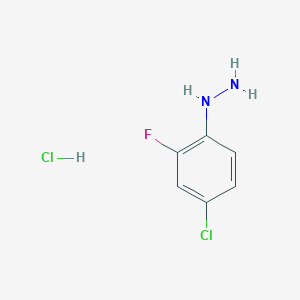

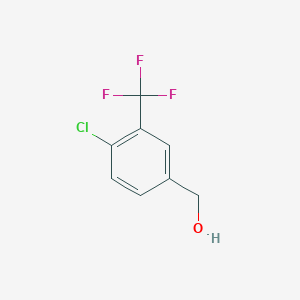
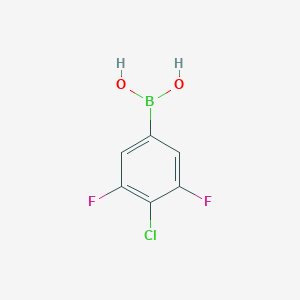

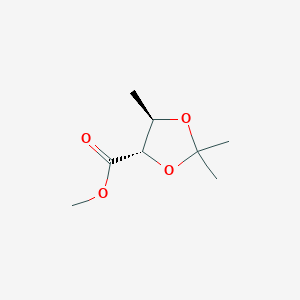

![(5-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B151717.png)
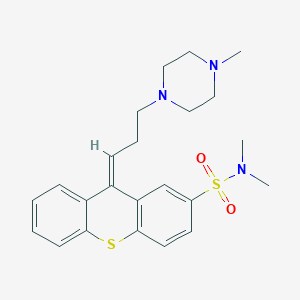
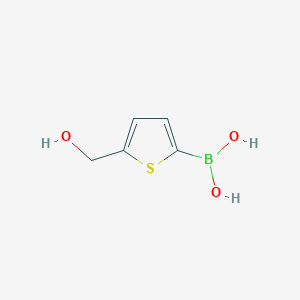
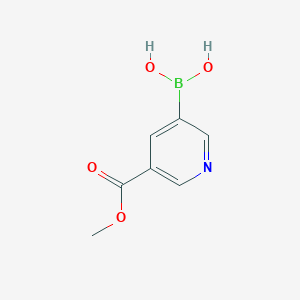
![1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)](/img/structure/B151734.png)
